Mycosporine

UV spectroscopy chromophore characterization photoprotection

Mycosporine (CAS 59719-29-8), molecular formula C11H19NO6 and molecular weight 261.27 g/mol, is a tertiary alcohol and the foundational aminocyclohexenone chromophore from which the broader class of mycosporine-like amino acids (MAAs) are derived. First identified in fungi as the UV-absorbing compound 'P-310' with a characteristic absorption maximum at 310 nm, mycosporine serves as the core structural precursor to over 30 characterized MAAs, which are small (.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
CAS No. 59719-29-8
Cat. No. B1203499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycosporine
CAS59719-29-8
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCOC1=C(CC(CC1=O)(CO)O)NC(CO)CO
InChIInChI=1S/C11H19NO6/c1-18-10-8(12-7(4-13)5-14)2-11(17,6-15)3-9(10)16/h7,12-15,17H,2-6H2,1H3/t11-/m0/s1
InChIKeyVVTDHOIRNPCGTH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycosporine (CAS 59719-29-8) | Core Structural Precursor for UV-Absorbing Mycosporine-like Amino Acids (MAAs) Procurement Guide


Mycosporine (CAS 59719-29-8), molecular formula C11H19NO6 and molecular weight 261.27 g/mol, is a tertiary alcohol and the foundational aminocyclohexenone chromophore from which the broader class of mycosporine-like amino acids (MAAs) are derived [1] [2]. First identified in fungi as the UV-absorbing compound 'P-310' with a characteristic absorption maximum at 310 nm, mycosporine serves as the core structural precursor to over 30 characterized MAAs, which are small (<400 Da), water-soluble, UV-absorbing secondary metabolites produced by cyanobacteria, algae, and fungi for photoprotection [3] [4]. As the base scaffold, mycosporine represents the minimal functional unit for understanding and engineering MAA-based UV-protective and antioxidant compounds.

Why Mycosporine Cannot Be Substituted with Generic Mycosporine-like Amino Acids (MAAs) in Biosynthesis and Analytical Applications


The substitution of mycosporine with downstream mycosporine-like amino acids (MAAs) such as shinorine, porphyra-334, or palythine is scientifically invalid for applications requiring the base scaffold. Mycosporine differs fundamentally from MAAs in possessing an aminocyclohexenone chromophore rather than the aminocyclohexenimine ring characteristic of MAAs, which results in a distinct absorption maximum at 310 nm compared to the broader 310-362 nm range of MAAs [1]. Furthermore, mycosporine serves as the essential biosynthetic intermediate from which all MAAs are constructed via enzymatic conjugation with various amino acids; it is the substrate for key ligases such as MysD and MysE that produce disubstituted MAAs [2] [3]. Procurement of mycosporine specifically, rather than a generic MAA mixture, is therefore critical for biosynthetic pathway studies, enzymatic characterization, and applications requiring the unmodified chromophore core.

Mycosporine (CAS 59719-29-8) Quantitative Differentiation Evidence for Scientific Selection


Mycosporine vs. MAAs: Distinct UV Absorption Maximum at 310 nm Driven by Aminocyclohexenone Chromophore

Mycosporine exhibits a distinct UV absorption maximum (λmax) at 310 nm, which is at the lower bound of the MAA spectral range (310-362 nm) [1]. This 310 nm maximum is specifically attributed to its aminocyclohexenone chromophore, which differentiates it from the aminocyclohexenimine-based MAAs (e.g., palythine at 320 nm, asterina-330 at 330 nm, shinorine at 334 nm) that show red-shifted absorption due to nitrogen substitution in the ring [2]. The absorption maximum serves as a definitive analytical marker for identifying and quantifying mycosporine in complex biological extracts and synthetic mixtures.

UV spectroscopy chromophore characterization photoprotection

Mycosporine as Essential Biosynthetic Substrate for MysD and MysE Ligases in MAA Production

Mycosporine functions as the essential core scaffold onto which amino acids are conjugated to produce the full diversity of MAAs. In the biosynthetic pathway, mycosporine-glycine (MG), the immediate glycine conjugate of mycosporine, serves as the substrate for two distinct classes of ligase enzymes: the D-Ala-D-Ala ligase homolog MysD and the nonribosomal peptide synthetase MysE [1]. These enzymes catalyze the ATP-dependent conjugation of a second amino acid (serine, threonine, glycine, or alanine) to MG to yield disubstituted MAAs including shinorine, porphyra-334, mycosporine-2-glycine, and mycosporine-glycine-alanine [1] [2]. The substrate specificity of these enzymes for the mycosporine scaffold is absolute; no alternative chromophore can substitute.

biosynthesis metabolic engineering enzymology

Photostability of Mycosporine Derivatives Informs Mycosporine Scaffold Stability for Formulation Development

Mycosporine-derived MAAs demonstrate high photostability under relevant formulation and exposure conditions. The mycosporine derivative mycosporine-glutaminol-glucoside (MGG) exhibits a remarkably low photodecomposition quantum yield of 1.16 × 10⁻⁵, indicating exceptional photostability when exposed to UV radiation [1]. Additionally, purified MAAs including mycosporine-serinol and porphyra-334 (+shinorine) maintain stability at room temperature for 24 hours across pH 4.5-8.5, though degradation accelerates at elevated temperatures (50-85°C) and alkaline pH (10.5) [2]. This photostability profile, which is a direct consequence of the mycosporine core scaffold, is advantageous relative to some synthetic UV filters that undergo photodegradation upon UV exposure.

photostability formulation UV filter

Singlet Oxygen Quenching Activity of Mycosporine Scaffold Provides Dual-Action Photoprotection

Mycosporine-derived compounds demonstrate measurable singlet oxygen quenching activity, providing a secondary layer of photoprotection beyond UV absorption alone. The mycosporine derivative mycosporine-glutaminol-glucoside (MGG) quenches singlet oxygen with a rate constant of 5.9 × 10⁷ M⁻¹ s⁻¹ in D₂O [1]. Additionally, mycosporine-glycine has been characterized as a potent singlet oxygen quencher that effectively suppresses Type-II photosensitization damage including mitochondrial electron transport inactivation, microsomal lipid peroxidation, erythrocyte hemolysis, and E. coli growth inhibition . This dual functionality—UV absorption combined with ROS quenching—is intrinsic to the mycosporine aminocyclohexenone scaffold and differentiates it from synthetic UV filters that lack inherent antioxidant activity.

antioxidant singlet oxygen quenching ROS scavenging

Mycosporine as Analytical Reference Standard for MAA Quantification in Complex Biological Matrices

Mycosporine serves as a critical analytical reference standard for the identification and quantification of MAA biosynthetic intermediates in complex biological extracts. In a comprehensive characterization of MAAs from the red-tide dinoflagellate Alexandrium excavatum, mycosporine-glycine (λmax = 310 nm) was chromatographically resolved and quantified alongside six other MAAs using TLC and reverse-phase HPLC, with the distinct 310 nm absorption providing unambiguous detection [1]. The availability of purified mycosporine as a reference standard enables accurate calibration curves, retention time validation, and molar extinction coefficient determination for MAA quantification. The molar extinction coefficient (ε) for mycosporine-related compounds is reported at 28,100 M⁻¹cm⁻¹, providing a quantitative basis for spectrophotometric determination [2].

analytical chemistry reference standard HPLC

Mycosporine (CAS 59719-29-8) Validated Research and Industrial Application Scenarios


Enzymatic Characterization of MAA Biosynthetic Ligases (MysD and MysE)

Mycosporine serves as the essential substrate for characterizing the activity and substrate specificity of MysD and MysE ligase enzymes. As established in Section 3, mycosporine (as mycosporine-glycine) is the required substrate for these ATP-dependent enzymes that conjugate amino acids to produce shinorine, porphyra-334, mycosporine-2-glycine, and mycosporine-glycine-alanine [1]. Researchers conducting enzyme kinetics, substrate specificity profiling, or directed evolution of MAA biosynthetic enzymes require purified mycosporine as the authentic substrate for in vitro assays.

Analytical Reference Standard for MAA Profiling and Quantification

Mycosporine is required as an analytical reference standard for HPLC-UV and LC-MS quantification of MAA biosynthetic intermediates. Its distinct 310 nm absorption maximum and chromatographic retention properties enable unambiguous identification and calibration in complex biological extracts [2]. Laboratories engaged in cyanobacterial MAA profiling, metabolic flux analysis of engineered MAA production strains, or quality control of MAA-containing natural product extracts require high-purity mycosporine for accurate quantification.

Heterologous Biosynthesis Platform Development for Natural Sunscreen Production

Mycosporine is a critical intermediate in engineered MAA production platforms. Recent advances in metabolic engineering have demonstrated efficient heterologous production of disubstituted MAAs (shinorine, porphyra-334, mycosporine-2-glycine) in yeast hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica, with yields reaching industrially relevant titers [3] [4]. Mycosporine serves as the pathway intermediate that must be optimized for flux; procurement of the compound enables pathway intermediate analysis and serves as a standard for process development.

Photoprotective Formulation Development Leveraging Dual UV-Absorption and Antioxidant Activity

Mycosporine-derived compounds have demonstrated formulation-relevant stability and efficacy for topical sunscreen applications. MAAs including mycosporine-serinol and porphyra-334 (+shinorine) maintain stability across pH 4.5-8.5 at room temperature and, when incorporated into cosmetically stable topical formulations, provide SPF and Biological Effective Protection Factors (BEPFs) comparable to synthetic UV filter-based reference sunscreens [5]. The dual-action photoprotection (UV absorption combined with singlet oxygen quenching at 5.9 × 10⁷ M⁻¹ s⁻¹) inherent to the mycosporine scaffold [6] supports development of multifunctional sunscreen and anti-photoaging cosmetic products.

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